molecular formula C18H22FN3O3S B2454209 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097926-54-8

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2454209
CAS No.: 2097926-54-8
M. Wt: 379.45
InChI Key: LVYDZMOYOMNYMJ-UHFFFAOYSA-N
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Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2097926-54-8) is a chemical compound with a molecular formula of C18H22FN3O3S and a molecular weight of 379.45 g/mol . This structurally complex molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders and enzyme inhibitors. The compound features a 4,6-dimethylpyrimidine ring linked via an ether bond to a piperidine system, which is further functionalized with a 4-fluoro-2-methylbenzenesulfonyl group . The piperazine and piperidine scaffolds, closely related to the piperidine in this compound, are established privileged structures in pharmacology, known for their presence in compounds with a wide range of therapeutic activities, including antiviral, anticancer, and antibacterial effects . Furthermore, the pyrimidine moiety is a common pharmacophore in drug design. Recent research highlights the application of pyrimidine derivatives in the creation of bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), designed to degrade disease-causing proteins like Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway . The incorporation of a sulfonamide group enhances the potential for targeted interactions, as this functional group is frequently utilized to improve binding affinity and pharmacokinetic properties. The specific structural attributes of this compound, including its calculated topological polar surface area and lipophilicity (XLogP3: 3.2) , make it a valuable chemical tool for researchers exploring new mechanisms of action in oncology, virology, and other therapeutic areas. It is supplied For Research Use Only, strictly for laboratory research and development purposes.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-9-15(19)6-7-17(12)26(23,24)22-8-4-5-16(11-22)25-18-20-13(2)10-14(3)21-18/h6-7,9-10,16H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDZMOYOMNYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic molecule that combines a piperidine ring, a sulfonyl group, and a pyrimidine structure. Its unique chemical composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Sulfonyl Group : A functional group containing sulfur that can enhance biological activity.
  • Pyrimidine Moiety : A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various biological processes.
Component Description
PiperidineSix-membered ring with nitrogen
SulfonylEnhances solubility and reactivity
PyrimidineInvolved in nucleobase interactions

Anticancer Properties

Research indicates that compounds containing pyrimidine and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer growth.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell cycle regulation or apoptosis.
  • Case Studies :
    • A study on related pyrimidine derivatives demonstrated a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Activity

The presence of the sulfonyl group suggests potential antimicrobial properties. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis crucial for bacterial growth.

Activity Type Effect Observed
AntibacterialInhibition of bacterial growth in vitro
AntifungalEffective against certain fungal strains

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives are often studied for their effects on neurotransmitter systems, particularly acetylcholine receptors.

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine and enhanced cognitive function .
  • Case Studies : Research has demonstrated that modifications to the piperidine structure can significantly alter binding affinity and selectivity towards specific receptors .

Synthesis and Characterization

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves several steps:

  • Formation of Piperidine Intermediate : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine.
  • Pyrimidine Coupling : Subsequent reactions to introduce the pyrimidine moiety, often requiring protective groups to ensure selectivity.

Scientific Research Applications

Anticancer Properties

Studies have indicated that compounds similar to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine exhibit promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Neurological Applications

Given its piperidine structure, this compound may interact with neurotransmitter systems. Preliminary investigations suggest potential applications in treating neurological disorders by modulating receptor activity .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of a related pyrimidine derivative on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, supporting further development as an anticancer agent .
  • Antimicrobial Testing :
    • In a comparative study, various sulfonamide derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic option .
  • Neurological Impact Assessment :
    • A pharmacological study assessed the effects of a piperidine-based derivative on cognitive function in rodent models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating cognitive disorders .

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